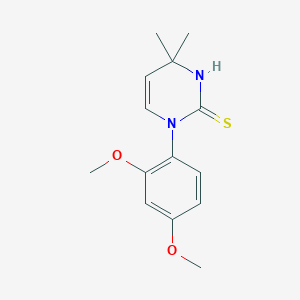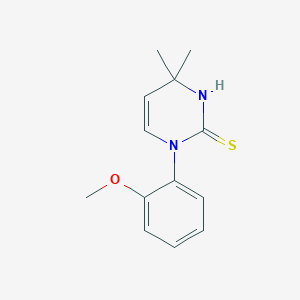
1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry . The iodophenyl group suggests potential use in radiochemistry or as a precursor for further chemical modifications .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring attached to the 4-position of the pyrimidine ring via an iodine atom .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The iodine atom on the phenyl ring could be a site of electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, iodinated organic compounds tend to have higher molecular weights and may have different reactivity compared to their non-iodinated counterparts .Wissenschaftliche Forschungsanwendungen
1. Chemical Synthesis and Biological Application
Hypervalent iodine reagents based on dihydro-1,2-benziodoxole and 1,2-benziodoxol-3-(1H)-one scaffolds, such as 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have been developed for synthetic applications. These reagents facilitate electrophilic fluoroalkylation reactions, producing products that connect two functional moieties. Additionally, they offer potential for applications in chemical biology as tools for fast, irreversible, and selective thiol bioconjugation (Matoušek et al., 2016).
2. Photodissociation and Electrochemical Behavior
4,6-Dimethyl-2-thipyrimidine and its 1-methyl derivative, closely related to 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, undergo polarographic reduction in aqueous medium. This results in dimerization products that can be oxidized electrolytically or undergo photodissociation to regenerate the parent monomers. These reactions are significant for understanding the electrochemical and photochemical behaviors of 2-thiopyrimidines, relevant to nucleic acid photochemistry (Wrona et al., 1975).
3. Discrimination Techniques in Chemical Biology
Research involving reaction-based fluorescent probes for discriminating thiophenols over aliphatic thiols, which is applicable to environmental and biological sciences, is closely related to the chemical structure of 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. Such probes can finely tune spectroscopic properties and regulate selectivity and sensitivity due to potentially reversible sulfonamide bonds (Wang et al., 2012).
4. Antihypertensive Activity
The synthesis and evaluation of various dihydropyrimidines, including 1,4-dihydropyrimidine derivatives, demonstrate a range of biological activities. Synthesized compounds have been tested for anti-hypertensive activity, revealing new insights into structure-activity relationships (Rana et al., 2004).
5. Mimicking Calcium Channel Blockers
1,4-Dihydropyrimidines with carbamoyl substitution, which are structurally similar to 1-(4-Iodophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have been studied for their structural features resembling 1,4-dihydropyridine calcium channel blockers. These studies provide insights into the potential therapeutic applications of such compounds (Ravikumar & Sridhar, 2005).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-iodophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2S/c1-12(2)7-8-15(11(16)14-12)10-5-3-9(13)4-6-10/h3-8H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYPZUGRQBIXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084398.png)


![1-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]ethanone](/img/structure/B3084413.png)









